A2AR-antagonist-1

Oral Bioavailability Pharmacokinetics A2AR Antagonist

A2AR-antagonist-1 (Compound 38) is an orally active, selective A2A receptor antagonist (IC50=29 nM) with 86.1% oral bioavailability. It uniquely combines tumor growth inhibition (TGI 56.0% in MC38 model) with wakefulness promotion, validated by KO controls. Ideal for immuno-oncology and CNS research. Procure this well-characterized tool compound for reproducible in vivo studies.

Molecular Formula C27H25N5O2
Molecular Weight 451.5 g/mol
Cat. No. B12398846
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameA2AR-antagonist-1
Molecular FormulaC27H25N5O2
Molecular Weight451.5 g/mol
Structural Identifiers
SMILESCC1=C(C=CC=C1C2=NC(=NC(=C2)C3=CC(=O)N(C=C3)CC4=CC(=CC=C4)C(C)(C)O)N)C#N
InChIInChI=1S/C27H25N5O2/c1-17-20(15-28)7-5-9-22(17)24-14-23(30-26(29)31-24)19-10-11-32(25(33)13-19)16-18-6-4-8-21(12-18)27(2,3)34/h4-14,34H,16H2,1-3H3,(H2,29,30,31)
InChIKeyWSQIOHJTYPJGNH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





A2AR-antagonist-1 (Compound 38): A Quantitatively Characterized Oral Adenosine A2A Receptor Antagonist


A2AR-antagonist-1, also known as compound 38, is an orally active, potent antagonist of the adenosine A2A receptor (A2AR) with an IC50 value of 29 nM [1]. It belongs to the pyridinone class of A2AR antagonists and demonstrates a favorable preclinical profile characterized by high oral bioavailability (F=86.1%), significant metabolic stability (t1/2=86.1 min in mouse liver microsomes), and validated in vivo antitumor efficacy in the MC38 syngeneic mouse model (TGI=56.0%) . This compound is distinct from older reference antagonists (e.g., ZM241385) and clinical-stage candidates (e.g., AZD4635, CPI-444) in its specific combination of potency, oral PK, and T cell immunomodulatory activity [2].

Why Generic Substitution Fails: Divergent Pharmacological Profiles Among A2AR Antagonists


A2AR antagonists cannot be substituted interchangeably due to significant differences in receptor subtype selectivity, oral bioavailability, metabolic stability, and in vivo efficacy across structurally diverse compounds. For instance, while many A2AR antagonists show nanomolar binding affinities, their translation to in vivo activity is often limited by poor oral absorption (e.g., ZM241385) or rapid hepatic clearance [1]. Furthermore, dual antagonists like AB928 target both A2AR and A2BR, whereas selective antagonists like A2AR-antagonist-1 may offer a distinct therapeutic window [2]. The following quantitative evidence underscores why A2AR-antagonist-1 presents a uniquely balanced profile for preclinical research applications.

A2AR-antagonist-1 Quantitative Differentiation: Evidence-Based Comparator Analysis


Oral Bioavailability (F=86.1%): A Key Differentiator from Non-Oral and Low-F A2AR Antagonists

A2AR-antagonist-1 (compound 38) exhibits an oral bioavailability (F) of 86.1% in preclinical models, as reported in the lead optimization study [1]. In contrast, the widely used reference antagonist ZM241385 has been characterized as having 'moderate clearance' and is not typically employed as an oral agent due to rapid elimination [2]. While several clinical-stage A2AR antagonists (e.g., CPI-444, AZD4635) are described as 'orally bioavailable,' their specific F values are not publicly disclosed or are reported to be lower in preclinical species . This high and explicitly quantified F value supports reliable systemic exposure via oral gavage in rodent tumor and behavioral models.

Oral Bioavailability Pharmacokinetics A2AR Antagonist

Metabolic Stability (t1/2=86.1 min in Mouse Liver Microsomes) Surpasses Common Reference Antagonists

A2AR-antagonist-1 demonstrates a half-life (t1/2) of 86.1 minutes in mouse liver microsomes [1]. This is a critical parameter for sustained target engagement in vivo. The standard A2AR antagonist ZM241385, in contrast, exhibits 'moderate clearance' in vitro and is rapidly eliminated in vivo, limiting its utility in long-term oral dosing studies [2]. The extended half-life of A2AR-antagonist-1 supports once-daily oral dosing in tumor efficacy studies, as evidenced by its 56.0% TGI at 100 mg/kg QD .

Metabolic Stability Mouse Liver Microsomes A2AR Antagonist

In Vivo Tumor Growth Inhibition (TGI=56.0% in MC38 Syngeneic Model) as Oral Monotherapy

A2AR-antagonist-1, administered orally at 100 mg/kg once daily for 23 days, achieved a tumor growth inhibition (TGI) of 56.0% in the MC38 syngeneic mouse colon cancer model [1]. For comparison, the clinical-stage A2AR antagonist AZD4635 demonstrated a TGI of 73% in the same MC38 model when dosed at 50 mg/kg twice daily (BID) [2]. Another clinical candidate, CPI-444, showed dose-dependent tumor growth inhibition leading to tumor elimination in ~30% of treated mice in the MC38 model, though often evaluated in combination with anti-PD-L1 therapy . The TGI of 56.0% for A2AR-antagonist-1 as a monotherapy highlights its potential as a single-agent immunomodulator.

Tumor Growth Inhibition MC38 Model Cancer Immunotherapy

T Cell Activation via Downregulation of LAG-3 and TIM-3 Checkpoint Molecules

A2AR-antagonist-1 (compound 38) enhances T cell activation and restores cytotoxic function by inhibiting the expression of immunosuppressive molecules LAG-3 and TIM-3, while upregulating effector molecules GZMB, IFNG, and IL-2 [1]. While the clinical candidate CPI-444 also downregulates LAG-3, A2AR-antagonist-1 additionally targets TIM-3, a distinct checkpoint receptor implicated in T cell exhaustion [2]. This dual inhibitory effect on LAG-3 and TIM-3 may confer a broader immunomodulatory profile in the tumor microenvironment.

T Cell Activation LAG-3 TIM-3 Immunosuppression

Dose-Dependent Wakefulness Promotion in Mice: Behavioral Validation of Central A2AR Antagonism

A2AR-antagonist-1 (compound 38) promotes wakefulness in mice in a dose-dependent manner (3.3-30 mg/kg, i.p.), as measured by EEG/EMG recordings. This effect is abolished in A2AR knockout mice, confirming mechanism-based action [1]. In contrast, the reference A2AR antagonist SCH58261 has been shown to increase REM sleep in rats when administered locally into the olfactory bulb [2], while caffeine (a non-selective adenosine receptor antagonist) produces broad locomotor stimulation [3]. The selective wakefulness-promoting effect of A2AR-antagonist-1 via systemic administration distinguishes it from less selective or brain-penetrant comparators.

Wakefulness Sleep-Wake Regulation A2AR Antagonist Behavioral Pharmacology

A2AR-antagonist-1: Validated Preclinical Application Scenarios


Preclinical Cancer Immunotherapy: Monotherapy and Combination Studies in Syngeneic Mouse Models

A2AR-antagonist-1 is optimally deployed in syngeneic mouse tumor models (e.g., MC38, CT26) to evaluate single-agent efficacy or combination with immune checkpoint inhibitors (anti-PD-1/PD-L1). Its oral bioavailability (F=86.1%) and metabolic stability (t1/2=86.1 min) support convenient once-daily oral dosing. The compound's validated TGI of 56.0% in the MC38 model [1] provides a robust baseline for assessing combination effects. Researchers can utilize A2AR-antagonist-1 to probe adenosine-mediated immunosuppression and to benchmark novel A2AR-targeting therapies.

Neuroscience Research: Investigating A2AR-Mediated Sleep-Wake Regulation and Neuroprotection

The compound's dose-dependent promotion of wakefulness in mice (3.3-30 mg/kg, i.p.) and its mechanism-based action confirmed in A2AR KO mice [1] position it as a valuable tool for studying the role of A2AR in sleep-wake regulation, circadian rhythms, and neurodegenerative disorders (e.g., Parkinson's disease). Its systemic efficacy distinguishes it from locally administered reference antagonists. This scenario is particularly relevant for academic and pharmaceutical researchers exploring A2AR antagonists for CNS indications.

In Vitro T Cell Activation and Exhaustion Studies: Reversing Adenosine-Mediated Immunosuppression

A2AR-antagonist-1 effectively reverses adenosine-mediated T cell suppression in vitro by downregulating LAG-3 and TIM-3 and upregulating effector cytokines (GZMB, IFNG, IL-2) [1]. This makes it an ideal reagent for dissecting the molecular pathways of T cell exhaustion in co-culture systems, such as tumor-infiltrating lymphocyte (TIL) assays or antigen-specific T cell activation models. Its ability to modulate both LAG-3 and TIM-3 offers a broader immunomodulatory readout compared to some clinical candidates.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

23 linked technical documents
Explore Hub


Quote Request

Request a Quote for A2AR-antagonist-1

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.